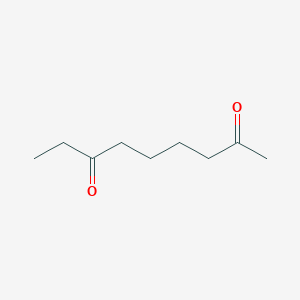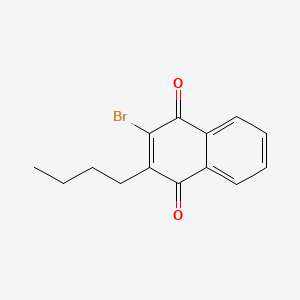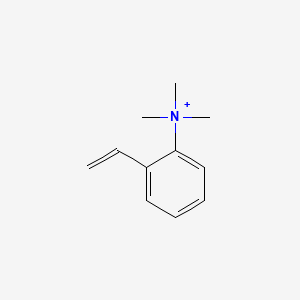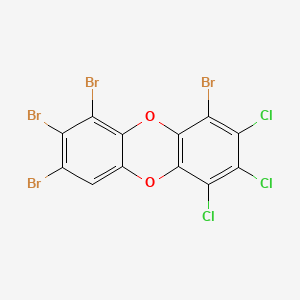
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a 2-methyl-1,3-dithian-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methyl-1,3-dithiane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3CSiCl(CH3)2+2-methyl-1,3-dithiane→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilane
- tert-Butyl(dimethyl)(tributylstannylmethoxy)silane
Uniqueness
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane is unique due to the presence of the 2-methyl-1,3-dithian-2-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly useful as a protecting group in complex synthetic pathways.
Propiedades
| 104210-90-4 | |
Fórmula molecular |
C11H24S2Si |
Peso molecular |
248.5 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(2-methyl-1,3-dithian-2-yl)silane |
InChI |
InChI=1S/C11H24S2Si/c1-10(2,3)14(5,6)11(4)12-8-7-9-13-11/h7-9H2,1-6H3 |
Clave InChI |
WCNXKHHSPYLIOM-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCCS1)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


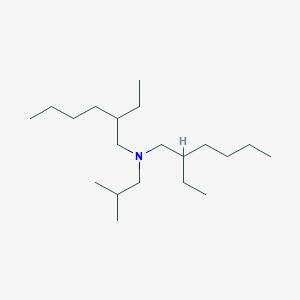
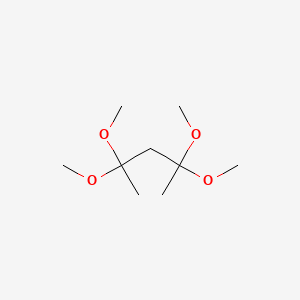
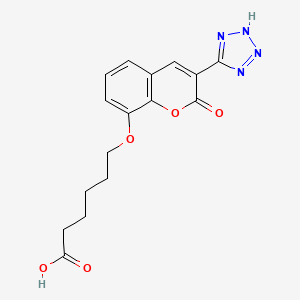
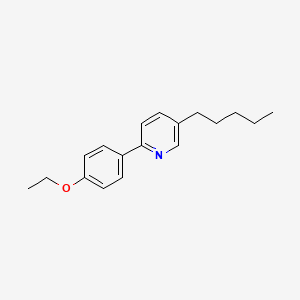
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)

